molecular formula C21H22S2 B11615679 2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol

2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol

Katalognummer: B11615679
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: NHPGGMMMZYRZIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol is a heterocyclic compound that features a thiochromene core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diphenylbutadiene with sulfur-containing reagents under acidic conditions to form the thiochromene ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiochromene core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Halogenated, alkylated, or other substituted derivatives of the parent compound.

Wissenschaftliche Forschungsanwendungen

2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Wirkmechanismus

The mechanism of action of 2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic rings and thiochromene core can interact with biological membranes and other cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Diphenyl-4,4a,5,6,7,8-hexahydrochromene: Lacks the sulfur atom, resulting in different chemical properties and reactivity.

    2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene: Similar structure but without the thiol group, affecting its chemical behavior and applications.

Uniqueness

2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol is unique due to the presence of both the thiochromene core and the thiol group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C21H22S2

Molekulargewicht

338.5 g/mol

IUPAC-Name

2,4-diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol

InChI

InChI=1S/C21H22S2/c22-21-14-8-7-13-19(21)18(16-9-3-1-4-10-16)15-20(23-21)17-11-5-2-6-12-17/h1-6,9-12,15,18-19,22H,7-8,13-14H2

InChI-Schlüssel

NHPGGMMMZYRZIW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C(C1)C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.